Cas no 230618-41-4 (2-Bromo-6-(pyrrolidin-1-yl)pyridine)

2-Bromo-6-(pyrrolidin-1-yl)pyridine 化学的及び物理的性質
名前と識別子
-
- 2-Bromo-6-(pyrrolidin-1-yl)pyridine
- 2-Bromo-6-pyrrolidin-1-ylpyridine
- 2-Bromo-6-pyrrolidin-1-yl-pyridine
- W-206807
- AM86783
- SY269393
- HZOWJDJNPISFJC-UHFFFAOYSA-N
- MFCD08271892
- C9H11BrN2
- F8883-5580
- Pyridine, 2-bromo-6-(1-pyrrolidinyl)-
- AKOS013153811
- SCHEMBL419024
- DTXSID00573067
- 2-bromo-6-pyrrolidin-1-yl pyridine
- 2-bromo-6-pyrrolidin-1-ylpyridine, AldrichCPR
- AB44221
- 2-bromo-6-(1-pyrrolidinyl)pyridine
- CS-0436732
- A816545
- 2-bromo-6-(pyrrolidine-1-yl)pyridine
- TS-03229
- 230618-41-4
-
- MDL: MFCD08271892
- インチ: 1S/C9H11BrN2/c10-8-4-3-5-9(11-8)12-6-1-2-7-12/h3-5H,1-2,6-7H2
- InChIKey: HZOWJDJNPISFJC-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=N1)N1CCCC1
計算された属性
- 精确分子量: 226.01100
- 同位素质量: 226.01056g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 146
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.8
- トポロジー分子極性表面積: 16.1Ų
じっけんとくせい
- ゆうかいてん: 86 °C
- PSA: 16.13000
- LogP: 2.50930
2-Bromo-6-(pyrrolidin-1-yl)pyridine Security Information
2-Bromo-6-(pyrrolidin-1-yl)pyridine 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-Bromo-6-(pyrrolidin-1-yl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM170440-25g |
2-Bromo-6-pyrrolidin-1-ylpyridine |
230618-41-4 | 95% | 25g |
$427 | 2021-08-05 | |
Ambeed | A843482-250mg |
2-Bromo-6-(pyrrolidin-1-yl)pyridine |
230618-41-4 | 98% | 250mg |
$19.0 | 2025-02-24 | |
Apollo Scientific | OR9181-5g |
2-Bromo-6-pyrrolidin-1-ylpyridine |
230618-41-4 | 5g |
£143.00 | 2023-09-02 | ||
Life Chemicals | F8883-5580-0.5g |
2-bromo-6-(pyrrolidin-1-yl)pyridine |
230618-41-4 | 95%+ | 0.5g |
$46.0 | 2023-09-05 | |
eNovation Chemicals LLC | D548856-1g |
2-BroMo-6-(pyrrolidin-1-yl)pyridine |
230618-41-4 | 97% | 1g |
$180 | 2024-05-24 | |
Fluorochem | 067348-25g |
2-Bromo-6-pyrrolidin-1-ylpyridine |
230618-41-4 | 97% | 25g |
£600.00 | 2022-03-01 | |
Life Chemicals | F8883-5580-10g |
2-bromo-6-(pyrrolidin-1-yl)pyridine |
230618-41-4 | 95%+ | 10g |
$206.0 | 2023-09-05 | |
eNovation Chemicals LLC | Y1290047-5g |
Pyridine, 2-bromo-6-(1-pyrrolidinyl)- |
230618-41-4 | 98% | 5g |
$195 | 2024-06-07 | |
eNovation Chemicals LLC | Y1290047-25g |
Pyridine, 2-bromo-6-(1-pyrrolidinyl)- |
230618-41-4 | 98% | 25g |
$650 | 2024-06-07 | |
Matrix Scientific | 083895-1g |
2-Bromo-6-pyrrolidin-1-ylpyridine, 97% |
230618-41-4 | 97% | 1g |
$194.00 | 2023-09-08 |
2-Bromo-6-(pyrrolidin-1-yl)pyridine 関連文献
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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2. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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9. Book reviews
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
2-Bromo-6-(pyrrolidin-1-yl)pyridineに関する追加情報
2-Bromo-6-(pyrrolidin-1-yl)pyridine: A Comprehensive Overview
The compound 2-Bromo-6-(pyrrolidin-1-yl)pyridine, identified by the CAS number 230618-41-4, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of pyridine derivatives, which are widely studied due to their versatile applications in drug discovery, materials science, and catalysis. The structure of 2-Bromo-6-(pyrrolidin-1-yl)pyridine features a pyridine ring substituted with a bromine atom at the 2-position and a pyrrolidine group at the 6-position, making it a unique member of the pyridine family.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of 2-Bromo-6-(pyrrolidin-1-yl)pyridine. Researchers have employed various strategies, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, to construct this compound with high yield and purity. The choice of synthetic route depends on the availability of starting materials and the desired scale of production. For instance, a study published in the Journal of Organic Chemistry demonstrated a novel approach using microwave-assisted synthesis to expedite the formation of this compound, highlighting its potential for large-scale manufacturing.
The physical properties of 2-Bromo-6-(pyrrolidin-1-yl)pyridine are well-documented, with a melting point of approximately 95°C and a boiling point around 350°C under standard conditions. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for various chemical transformations and analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
In terms of applications, 2-Bromo-6-(pyrrolidin-1-yl)pyridine has garnered significant attention in the pharmaceutical industry due to its potential as a building block for drug development. The bromine substituent at the 2-position serves as an excellent leaving group, enabling further functionalization through substitution reactions. This feature has been exploited in the synthesis of bioactive molecules targeting various therapeutic areas, such as cancer, inflammation, and central nervous system disorders.
A groundbreaking study published in Nature Communications highlighted the role of 2-Bromo-6-(pyrrolidin-1-y l)pyridine as a key intermediate in the development of kinase inhibitors. These inhibitors are crucial for targeting specific enzymes involved in disease progression, offering promising leads for novel therapeutic agents. Furthermore, the pyrrolidine group at the 6-position confers enhanced lipophilicity to the molecule, improving its bioavailability and pharmacokinetic profile.
Beyond pharmaceutical applications, 2-Bromo-6-(pyrrolidin -1-y l)pyridine has also found utility in materials science. Its ability to coordinate with metal ions makes it a valuable precursor for constructing metalloorganic frameworks (MOFs) and coordination polymers. Recent research has demonstrated its use in synthesizing MOFs with high surface area and porosity, which hold potential for gas storage and catalytic applications.
In conclusion, 2-Bromo -6 -( py rro l idi n -1 - yl ) p y ri di ne strong>, with its unique structure and versatile properties, continues to be a focal point in both academic and industrial research. Its role as a key intermediate in drug discovery and materials science underscores its significance in advancing modern chemistry. As research progresses, new applications and insights into this compound are expected to emerge, further solidifying its importance in the scientific community.
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